1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a pyridine and pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of pyridine-4-carbaldehyde with 1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with piperidine-4-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target of interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(pyridin-4-yl)pyridin-4-amine: A related compound with similar structural features but lacking the piperidine moiety.
1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde: An intermediate in the synthesis of the target compound.
Uniqueness
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine is unique due to its combination of a piperidine ring with both pyridine and pyrrole moieties. This structural arrangement imparts specific chemical and biological properties that are not observed in simpler analogs .
Eigenschaften
Molekularformel |
C15H20N4 |
---|---|
Molekulargewicht |
256.35 g/mol |
IUPAC-Name |
1-[(1-pyridin-4-ylpyrrol-2-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C15H20N4/c16-13-5-10-18(11-6-13)12-15-2-1-9-19(15)14-3-7-17-8-4-14/h1-4,7-9,13H,5-6,10-12,16H2 |
InChI-Schlüssel |
DVJZBEGWHQIXNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)CC2=CC=CN2C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.